5-(Dimethylamino)pyridine-3-carbaldehyde
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Overview
Description
5-(Dimethylamino)pyridine-3-carbaldehyde: is an organic compound that belongs to the class of pyridine derivatives It features a dimethylamino group at the 5-position and an aldehyde group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylamino)pyridine-3-carbaldehyde typically involves the functionalization of a pyridine ring. One common method is the Vilsmeier-Haack reaction, where a dimethylaminopyridine is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde group at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-(Dimethylamino)pyridine-3-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products:
Oxidation: 5-(Dimethylamino)pyridine-3-carboxylic acid.
Reduction: 5-(Dimethylamino)pyridine-3-methanol.
Substitution: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 5-(Dimethylamino)pyridine-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)pyridine-3-carbaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
4-(Dimethylamino)pyridine: Similar structure but with the dimethylamino group at the 4-position.
3-(Dimethylamino)pyridine: Similar structure but with the dimethylamino group at the 3-position.
2-(Dimethylamino)pyridine: Similar structure but with the dimethylamino group at the 2-position.
Uniqueness: 5-(Dimethylamino)pyridine-3-carbaldehyde is unique due to the specific positioning of the dimethylamino and aldehyde groups, which confer distinct reactivity and properties compared to its isomers. This unique structure allows for specific interactions in chemical and biological systems, making it valuable for targeted applications.
Properties
IUPAC Name |
5-(dimethylamino)pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10(2)8-3-7(6-11)4-9-5-8/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNSLVJEWUEWEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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